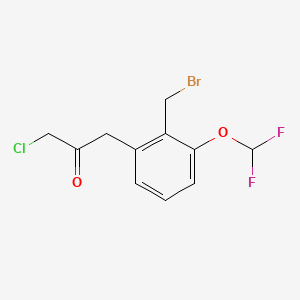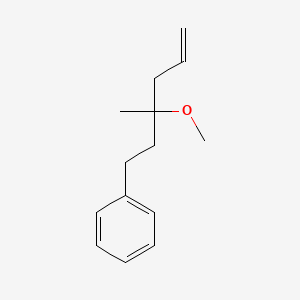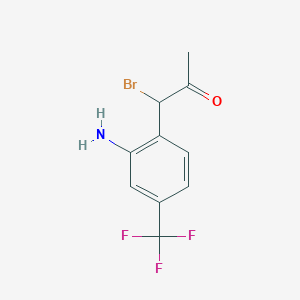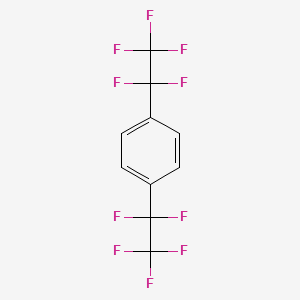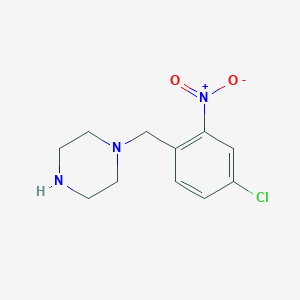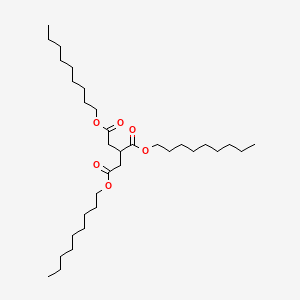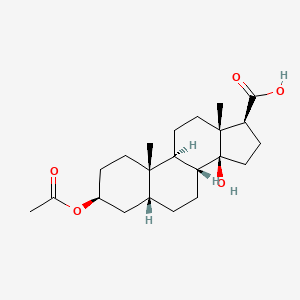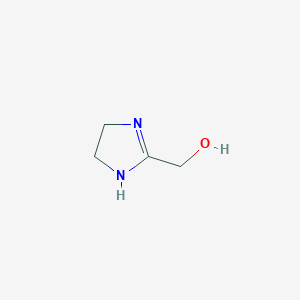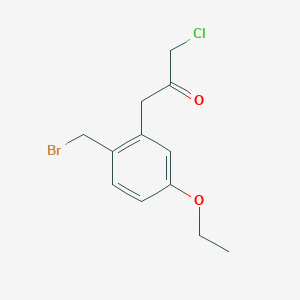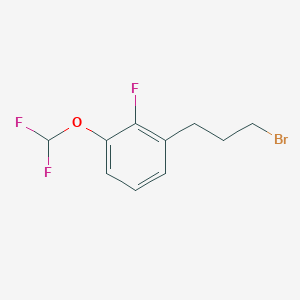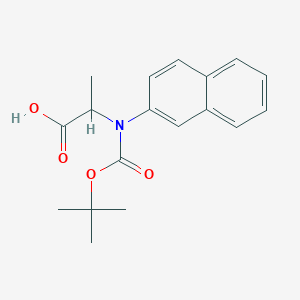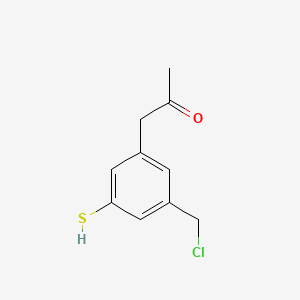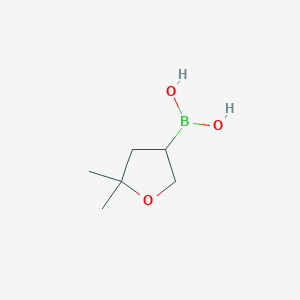
(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid is an organoboron compound with the molecular formula C6H13BO3. It is a boronic acid derivative that features a tetrahydrofuran ring substituted with two methyl groups at the 5-position and a boronic acid group at the 3-position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)boronic acid typically involves the reaction of 5,5-dimethyltetrahydrofuran with a boron-containing reagent. One common method is the hydroboration of 5,5-dimethyltetrahydrofuran with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) can be used as a reducing agent.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Utilized in the development of pharmaceuticals, including potential drug candidates.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5,5-Dimethyltetrahydrofuran-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The boronic acid group transfers an organic group to the palladium catalyst, which then couples with an electrophilic organic group to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group and the stability of the palladium complex.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid is unique due to its tetrahydrofuran ring structure, which provides additional steric and electronic properties compared to simpler boronic acids. This uniqueness allows it to participate in specific reactions and form products that may not be easily accessible with other boronic acids .
Propiedades
Fórmula molecular |
C6H13BO3 |
|---|---|
Peso molecular |
143.98 g/mol |
Nombre IUPAC |
(5,5-dimethyloxolan-3-yl)boronic acid |
InChI |
InChI=1S/C6H13BO3/c1-6(2)3-5(4-10-6)7(8)9/h5,8-9H,3-4H2,1-2H3 |
Clave InChI |
OGQRBODSULSNRN-UHFFFAOYSA-N |
SMILES canónico |
B(C1CC(OC1)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



